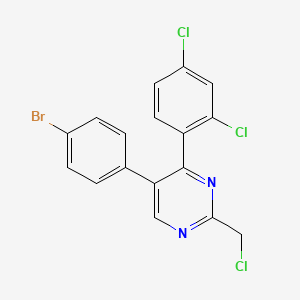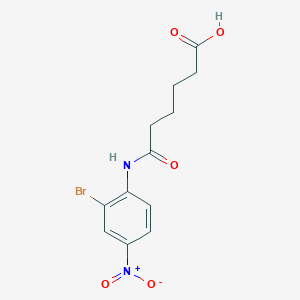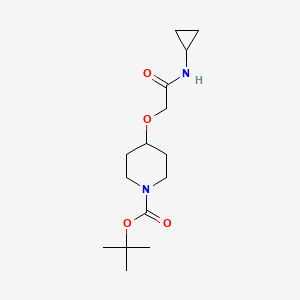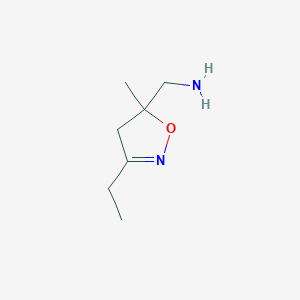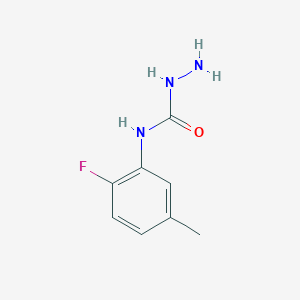
N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide: is an organic compound with the molecular formula C8H10FN3O It is a derivative of hydrazinecarboxamide, where the hydrazine moiety is substituted with a 2-fluoro-5-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide typically involves the reaction of 2-fluoro-5-methylaniline with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed and purified. This method allows for better control over reaction conditions and can be scaled up to produce large quantities of the compound.
化学反应分析
Types of Reactions: N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the hydrazinecarboxamide moiety.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atom.
科学研究应用
Chemistry: N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide is used as a building block in the synthesis of more complex organic molecules. It can be used in the preparation of heterocyclic compounds and as a precursor for the synthesis of pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of fluorinated hydrazine derivatives on biological systems. It can be used in the development of new drugs and as a tool to investigate biochemical pathways.
Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new therapeutic agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties such as increased stability or enhanced performance.
作用机制
The mechanism of action of N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects.
相似化合物的比较
N-(2-Fluoro-5-methylphenyl)hydrazine: A closely related compound with similar chemical properties but lacking the carboxamide group.
N-(2-Fluoro-5-methylphenyl)hydrazinecarboxylate: Another related compound where the carboxamide group is replaced with a carboxylate group.
Uniqueness: N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide is unique due to the presence of both the fluorine atom and the hydrazinecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The fluorine atom enhances the compound’s stability and bioavailability, while the hydrazinecarboxamide group provides a versatile platform for further chemical modifications.
属性
CAS 编号 |
918824-71-2 |
|---|---|
分子式 |
C8H10FN3O |
分子量 |
183.18 g/mol |
IUPAC 名称 |
1-amino-3-(2-fluoro-5-methylphenyl)urea |
InChI |
InChI=1S/C8H10FN3O/c1-5-2-3-6(9)7(4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) |
InChI 键 |
OTFDVHNGSFLRGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


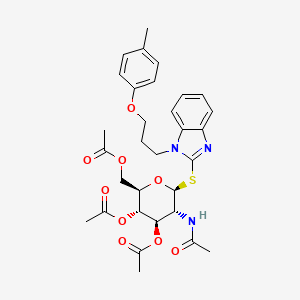
![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-fluorophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12638853.png)
![2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)-](/img/structure/B12638855.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one](/img/structure/B12638858.png)
![1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-](/img/structure/B12638859.png)
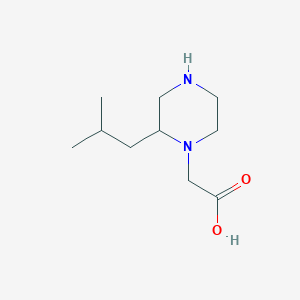
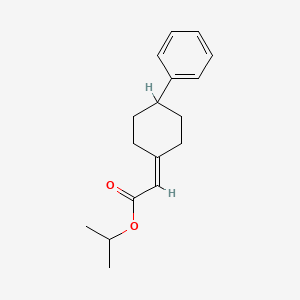
![(3S,3'aR,8'aS,8'bS)-2'-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12638879.png)
![2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B12638882.png)
![(2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12638883.png)
